Remoxipride
説明
特性
IUPAC Name |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJRSXAPGDDABA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117591-79-4 (mono-hydrochloride monohydrate), 73220-03-8 (mono-hydrochloride) | |
| Record name | Remoxipride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045668 | |
| Record name | Remoxipride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Remoxipride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.27e-01 g/L | |
| Record name | Remoxipride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80125-14-0 | |
| Record name | Remoxipride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80125-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remoxipride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remoxipride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00409 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Remoxipride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMOXIPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0223RD59PE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Remoxipride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Bromination of 2,6-Dimethoxybenzoic Acid
The bromination of 2,6-dimethoxybenzoic acid (I) to yield 3-bromo-2,6-dimethoxybenzoic acid (II) is a critical step. Traditional methods employ bromine in dioxane, achieving moderate yields (60–70%) but generating impurities such as 3,5-dibromo-2,6-dimethoxybenzoic acid and decarboxylated byproducts. These impurities arise from over-bromination and acid-catalyzed side reactions. To mitigate this, an alternative method using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C was developed, reducing dibromination byproducts to <5% and improving yields to 85–90%. The choice of solvent and stoichiometry profoundly influences regioselectivity, with polar aprotic solvents like DMF favoring monobromination.
Preparation of the Aminomethyl Pyrrolidine Component
The chiral pyrrolidine fragment originates from L-proline, ensuring enantiomeric purity. L-Proline is esterified to its methyl ester, followed by amidation with ammonia to form (S)-pyrrolidine-2-carboxamide (III). N-Ethylation using ethyl bromide in the presence of potassium carbonate yields (S)-1-ethylpyrrolidine-2-carboxamide (IV), which undergoes lithium aluminum hydride (LiAlH4) reduction to produce (S)-1-ethyl-2-(aminomethyl)pyrrolidine (V). This sequence preserves stereochemical integrity, critical for dopamine receptor affinity.
Coupling and Final Product Formation
The benzoyl chloride derivative of II is coupled with V in tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds at 0–5°C to minimize racemization, yielding this compound with >95% purity after recrystallization from ethanol. Alternative coupling agents like carbodiimides (e.g., EDC/HOBt) have been explored but offer no significant advantage over the acyl chloride method.
Table 1: Comparison of Bromination Methods for 2,6-Dimethoxybenzoic Acid
| Parameter | Br₂/Dioxane | NBS/DMF |
|---|---|---|
| Yield (%) | 60–70 | 85–90 |
| Dibrominated Impurities | 15–20% | <5% |
| Reaction Time (h) | 24 | 12 |
| Temperature (°C) | 25 | 80 |
Alternative Bromination Strategies
N-Bromosuccinimide (NBS) Mediated Bromination
NBS offers superior regioselectivity under radical or electrophilic conditions. In DMF, NBS generates a bromonium ion that selectively targets the para position relative to methoxy groups, minimizing ortho/para competition. This method’s efficiency is attributed to the solvent’s ability to stabilize transition states and suppress protonation side reactions.
Impurity Profiling and Mitigation Techniques
Chromatographic analyses reveal that traditional bromination produces 3,5-dibromo-2,6-dimethoxybenzoic acid (5–10%) and 2,6-dimethoxybenzoic acid (decarboxylated, 2–3%). Recrystallization from aqueous ethanol removes these impurities, but residual HBr necessitates neutralization with Na2CO3. The NBS method reduces HBr generation, simplifying downstream processing.
Analytical Methodologies for this compound Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS)
LC-MS-MS with electrospray ionization (ESI) is the gold standard for quantifying this compound in biological and synthetic matrices. A validated method employs a Hysphere Resin GP solid-phase extraction (SPE) column for sample cleanup, followed by separation on a C18 column (150 × 2.1 mm, 5 µm) with a gradient of 0.1% formic acid in water and acetonitrile. The lower limit of quantification (LLOQ) is 0.5 ng/ml, with intra-day precision <10% RSD.
Table 2: Analytical Performance of LC-MS-MS for this compound
| Parameter | Value |
|---|---|
| LLOQ (ng/ml) | 0.5 |
| Extraction Yield (%) | 76 ± 4.6 |
| Linearity Range (ng/ml) | 0.5–500 |
| Intra-day Precision (% RSD) | 6.2–9.8 |
Sample Preparation and Extraction Techniques
Liquid-liquid extraction (LLE) with tert-butyl methyl ether achieves >80% recovery from plasma, while SPE using mixed-mode cation-exchange cartridges enhances selectivity. The inclusion of raclopride as an internal standard corrects for matrix effects and instrument variability.
Enantiomeric Purity and Chiral Synthesis Considerations
This compound’s (S)-configuration is essential for D2 receptor antagonism. Starting from L-proline ensures >99% enantiomeric excess (ee), as confirmed by chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column. Racemization during coupling is prevented by maintaining low temperatures (<10°C) and avoiding strong acids.
Comparative Analysis of Synthesis Routes
The convergent approach outperforms linear synthesis in yield (75% vs. 50%) and purity (95% vs. 85%). Key advantages include modularity, scalability, and the ability to independently optimize each fragment. Industrial-scale production favors this method due to reduced intermediate complexity.
化学反応の分析
科学研究の応用
化学: レモキシプリドは、さまざまな化学反応における置換ベンズアミドの挙動を研究するためのモデル化合物として役立ちます。
生物学: 研究は、レモキシプリドとドパミン受容体の相互作用とその神経伝達物質系への影響を理解することに焦点を当てています。
医学: 臨床使用から撤退したものの、レモキシプリドは、治療抵抗性統合失調症やその他の精神障害の治療における可能性について研究されてきました。
産業: レモキシプリドの合成と生産方法は、大規模製造向けに最適化されており、効率的な製薬生産プロセスに関する洞察を提供しています
科学的研究の応用
Clinical Applications
1. Antipsychotic Treatment:
Remoxipride has been evaluated extensively for its efficacy in treating schizophrenia. Clinical trials indicate that it exhibits antipsychotic properties comparable to those of haloperidol, a standard treatment for schizophrenia. However, this compound is noted for producing significantly fewer extrapyramidal side effects, which are common with many antipsychotic medications .
- Efficacy Studies:
- A double-blind comparative study involving 242 patients demonstrated that this compound effectively reduced symptoms of acute schizophrenia, with maximum efficacy observed at doses ranging from 120 mg to 600 mg daily .
- In another study, this compound showed a clinically relevant improvement in 47% of patients, compared to 34% in the haloperidol group, with notable reductions in extrapyramidal symptoms .
2. Pharmacokinetics and Pharmacodynamics:
Research into the pharmacokinetics of this compound reveals that it is approximately 90% bioavailable. Its pharmacodynamic profile indicates a selective action on D2 receptors, particularly those associated with limbic pathways, which may account for its therapeutic effects without the common side effects associated with typical antipsychotics .
Case Studies and Research Findings
1. Comparative Efficacy:
A comprehensive analysis of this compound's clinical profile indicates that it maintains antipsychotic efficacy similar to haloperidol while offering a better side effect profile. This has led to considerations for its use in patients who experience neuroleptic resistance .
2. Safety Profile:
Long-term studies suggest that this compound does not induce tardive dyskinesia, a severe side effect associated with prolonged use of traditional antipsychotics. The lower incidence of extrapyramidal symptoms makes it a candidate for patients sensitive to these effects .
Pharmacological Insights
Mechanism of Action:
this compound acts primarily as a weak selective antagonist at dopamine D2 receptors. Its unique binding characteristics may contribute to its reduced side effect profile compared to stronger antagonists like haloperidol. It also influences sigma receptors, which may play a role in its overall pharmacological effects .
Data Summary
| Study/Analysis | Findings | Implications |
|---|---|---|
| Dose-Finding Study | Effective at doses between 120-600 mg; fewer side effects than haloperidol | Supports use in acute schizophrenia treatment |
| Double-Blind Study | 47% improvement in this compound group vs. 34% in haloperidol group | Suggests potential as an alternative treatment |
| Pharmacokinetic Analysis | ~90% bioavailability; rapid absorption | Useful for dosing strategies in clinical settings |
| Long-Term Safety Studies | No tardive dyskinesia reported | Favorable option for long-term management |
作用機序
類似の化合物との比較
レモキシプリドは、スルピリドやアミスルピドなどの他の化合物を含む置換ベンズアミドのクラスに属しています。これらの化合物と比較して、レモキシプリドは、D2およびD3受容体の選択的拮抗作用とそのシグマ受容体に対する高い親和性により、独特のプロファイルを持っています。 この独特の受容体結合プロファイルは、その独特の薬理作用と副作用プロファイルに寄与しています.
類似の化合物
スルピリド: 主に統合失調症の治療に使用される、抗精神病薬特性を持つ別の置換ベンズアミド。
アミスルピド: 同様の作用機序を持つ置換ベンズアミドで、統合失調症と抑うつ障害の治療に使用されます。
ハロペリドール: 異なる化学構造ですが、同様のドパミン受容体拮抗作用を持つ定型抗精神病薬
類似化合物との比較
Efficacy and Receptor Selectivity
Remoxipride’s efficacy in acute schizophrenia (120–600 mg/day) is comparable to haloperidol (15–45 mg/day) but with a broader therapeutic window . Unlike haloperidol, which non-selectively blocks striatal D2 receptors, this compound shows weaker functional D2 antagonism in vitro (IC₅₀ ~20 μM) but potent in vivo effects via metabolites like NCQ-344 (ED₅₀ ~0.01 μM) . This suggests a prodrug mechanism, where hepatic conversion to active metabolites enhances its antipsychotic activity .
Table 1: Receptor Affinity and Efficacy
Pharmacokinetics and Metabolism
This compound’s pharmacokinetics differ markedly across species. In humans, it has a volume of distribution (Vd) of 0.7 L/kg and clearance (CL) of 0.3 L/h/kg, with linear elimination . In contrast, rodents exhibit high CL (> liver blood flow) and low bioavailability due to first-pass metabolism .
Table 2: Pharmacokinetic Parameters
| Parameter | This compound (Human) | Haloperidol (Human) | Clozapine (Human) |
|---|---|---|---|
| Bioavailability | >90% | 60–70% | 50–60% |
| t₁/₂ (hours) | 4–6 | 18–24 | 12–16 |
| Vd (L/kg) | 0.7 | 18–22 | 4–7 |
Neuroendocrine Effects and Prolactin Response
This compound increases prolactin (PRL) and ACTH levels via D2 receptor blockade in the pituitary. Its PRL response is dose-dependent, peaking at 5.2–14 mg/kg in rats, with tolerance observed at short dosing intervals (2–12 hours) . Mechanistic PK/PD models (e.g., agonist-antagonist interaction model) better predict circadian PRL rhythms compared to traditional pool models . In contrast, risperidone and paliperidone exhibit stronger PRL elevation due to higher D2 affinity and slower dissociation .
Table 3: Adverse Effect Profile
| Adverse Effect | This compound Incidence | Haloperidol Incidence | Clozapine Incidence |
|---|---|---|---|
| EPS | Low | High | Low |
| Hematotoxicity | Aplastic anemia | None | Agranulocytosis |
| Sedation | Moderate | Moderate | High |
Metabolic and Neuroprotective Profiles
Unlike olanzapine or quetiapine, this compound lacks significant H1 receptor antagonism, reducing sedation and metabolic side effects .
生物活性
Remoxipride is a substituted benzamide compound primarily known for its role as a dopamine D2 receptor antagonist. Initially developed for the treatment of schizophrenia, it exhibits unique pharmacological properties that differentiate it from other antipsychotic medications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
Chemical Structure
- Chemical Name: (S)-(-)-3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]2,6-dimethoxybenzamide hydrochloride
- Molecular Formula: C₁₆H₃₁BrN₂O₃·HCl
- Molecular Weight: 375.71 g/mol
This compound selectively antagonizes dopamine D2 receptors, with a notable selectivity over D3 and D4 receptors. The binding affinities (Ki values) for these receptors are approximately:
This selective action is believed to contribute to its antipsychotic effects while minimizing extrapyramidal symptoms commonly associated with other neuroleptics like haloperidol .
Pharmacokinetics
This compound demonstrates high bioavailability (~90%) and is extensively metabolized in the liver. Key pharmacokinetic parameters include:
- C_max: 5.5 ± 1.1 µmol/L (normal renal function)
- T_max: 0.8 ± 0.2 h
- Half-life: 5.1 ± 1.6 h (normal renal function) .
Antipsychotic Activity
Clinical studies have shown that this compound is effective in treating schizophrenia, particularly in patients resistant to traditional neuroleptics. In a double-blind comparative study, this compound demonstrated significantly fewer extrapyramidal symptoms compared to haloperidol, making it a preferable option for patients sensitive to these side effects .
Case Studies
- Neuroleptic-resistant Schizophrenia : A study involving sixteen patients indicated that this compound had comparable efficacy to clozapine, another atypical antipsychotic, in managing symptoms of schizophrenia resistant to standard treatments .
- Long-term Treatment : In a combined analysis of multiple studies, this compound administered at doses between 150-600 mg daily showed therapeutic effects similar to haloperidol while causing less parkinsonism and tardive dyskinesia .
Comparative Efficacy Table
Side Effects
This compound is associated with fewer motor side effects compared to traditional antipsychotics. The incidence of extrapyramidal symptoms is significantly lower than that seen with haloperidol . However, it has been noted that chronic use can lead to receptor upregulation, potentially affecting long-term treatment outcomes .
Adverse Reactions
While generally well-tolerated, some adverse effects reported include:
- Sedation
- Weight gain
- Rare instances of agranulocytosis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
